molecular formula C13H13F3O B1324788 Cyclohexyl 3,4,5-trifluorophenyl ketone CAS No. 898769-60-3

Cyclohexyl 3,4,5-trifluorophenyl ketone

Cat. No. B1324788
CAS RN: 898769-60-3
M. Wt: 242.24 g/mol
InChI Key: LOQRLYGDFIYONJ-UHFFFAOYSA-N
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Description

Cyclohexyl 3,4,5-trifluorophenyl ketone (CTIPK) is a pure organic compound belonging to the class of ketones . Its chemical formula is C13H13F3O , and its molecular weight is approximately 242.24 g/mol . The IUPAC name for CTIPK is 1-cyclohexyl-3-(3,4,5-trifluorophenyl)-1-propanone .

Scientific Research Applications

  • Oxidation of Cyclohexane : Cyclohexane oxidation is a fundamental chemical reaction for producing cyclohexanol and cyclohexanone, which are precursors to nylon and other polymers. Research has explored various catalysts and reaction conditions to optimize this process, with findings indicating that metal and metal oxide catalysts show high efficiency and selectivity in cyclohexane conversion to ketone-alcohol (KA) oil (Abutaleb & Ali, 2021).

  • Catalysis and Organic Synthesis : Transition-metal-catalyzed reductive amination using hydrogen has been studied extensively, where ketones are key substrates. This process is crucial for synthesizing primary, secondary, and tertiary alkyl amines, which are vital in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

  • Bio-Based Cycloalkanes for Sustainable Fuels : Research into converting biomass-derived small molecules into cycloalkanes highlights their potential in creating high-performance sustainable jet fuels. Cycloalkanes from biomass can increase fuel density and heat of combustion, contributing to the development of 100% bio-based fuels that can surpass conventional petroleum-based options (Muldoon & Harvey, 2020).

  • Asymmetric Baeyer-Villiger Reactions : Cyclohexanone monooxygenase has been used for the asymmetric Baeyer-Villiger oxidation of ketones, producing high yields and optical purities of lactones. These lactones are valuable chiral building blocks for chemical synthesis, demonstrating the utility of enzyme-catalyzed transformations in producing optically pure compounds (Stewart, 1998).

  • Perfumes and Flavors Synthesis : Heterogeneous catalysts based on acid, base, metal, and enzymes have been explored for synthesizing industrially relevant perfumes and flavor compounds. This research underlines the significance of green and eco-friendly processes in the chemical industry, particularly in the production of aroma chemicals (Yadav, 2020).

Safety And Hazards

CTIPK should be handled with care. Standard laboratory safety precautions apply. Consult the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

For more detailed information, refer to the relevant papers and technical documents provided by Rieke Metals, Inc . If you need additional specifics, feel free to ask!

properties

IUPAC Name

cyclohexyl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQRLYGDFIYONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642613
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3,4,5-trifluorophenyl ketone

CAS RN

898769-60-3
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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